

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using **tert-Butyl 2-isopropylhydrazinecarboxylate**

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Compound of Interest

Compound Name: *tert-Butyl 2-isopropylhydrazinecarboxylate*

Cat. No.: B177040

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of pharmaceutical intermediates utilizing **tert-Butyl 2-isopropylhydrazinecarboxylate**. This reagent is a valuable building block for the introduction of the isopropylhydrazine moiety, a common feature in various kinase inhibitors and other therapeutic agents. The following sections detail the synthesis of a key pyrazolopyrimidine intermediate, a scaffold present in numerous targeted therapies.

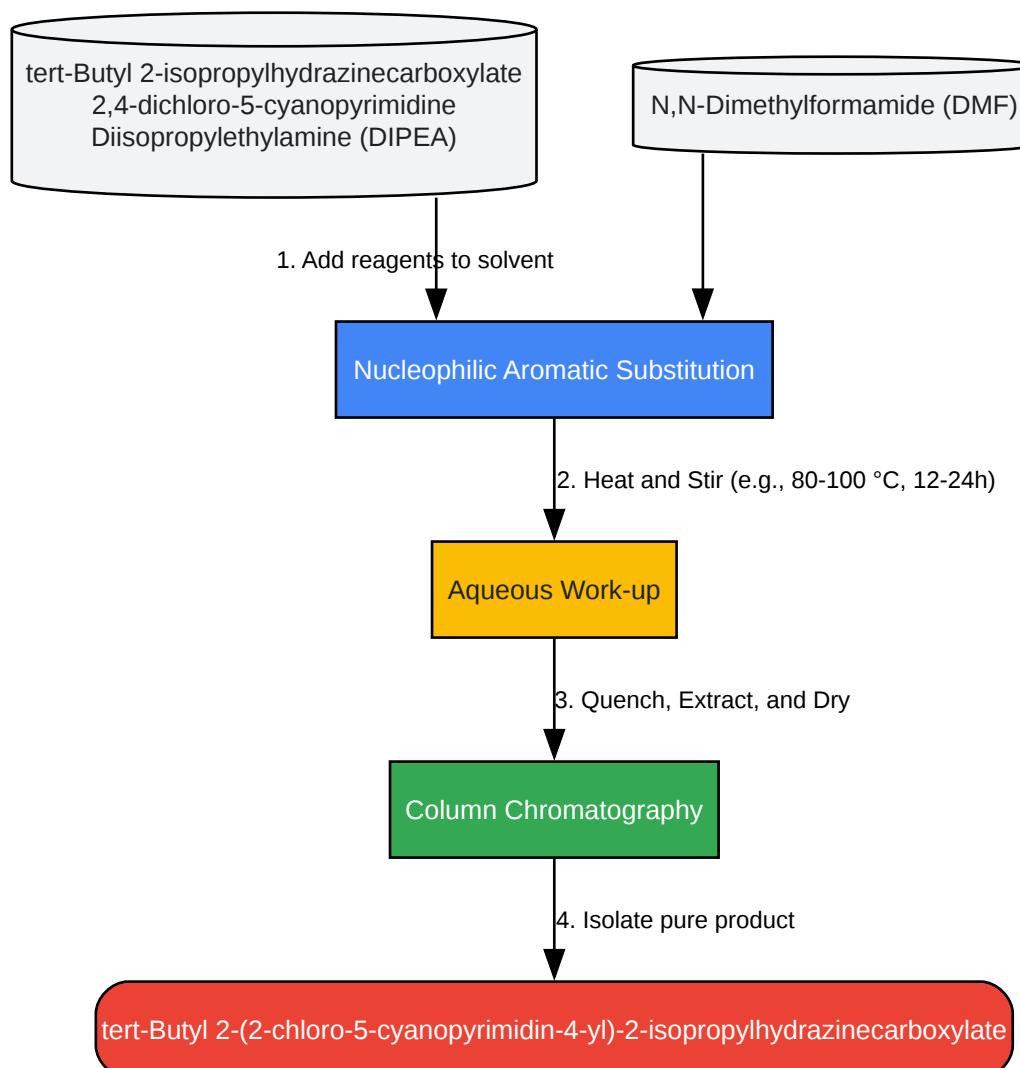
Physicochemical Properties of **tert-Butyl 2-isopropylhydrazinecarboxylate**

Property	Value	Reference
CAS Number	16689-35-3	[1] [2]
Molecular Formula	C ₈ H ₁₈ N ₂ O ₂	[1] [2]
Molecular Weight	174.24 g/mol	[1] [2]
Appearance	White to off-white crystalline powder	[1]
Purity	≥95%	[1]
Storage Temperature	2-8 °C (Refrigerator)	[1]

Application: Synthesis of a Pyrazolopyrimidine Intermediate

A common application of **tert-Butyl 2-isopropylhydrazinecarboxylate** is in the synthesis of substituted pyrazolopyrimidine cores. These structures are central to a variety of kinase inhibitors, including those targeting Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK). The protocol below describes a representative nucleophilic aromatic substitution reaction with a dichloropyrimidine derivative to form a key intermediate.

Experimental Workflow

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Caption: Experimental workflow for the synthesis of a pyrazolopyrimidine intermediate.

Reaction Parameters and Yield

Parameter	Value
Reaction Scale	10 mmol
Reaction Temperature	90 °C
Reaction Time	18 hours
Yield of Crude Product	85%
Yield of Purified Product	78%
Purity (by HPLC)	>98%

Detailed Experimental Protocol

Materials:

- **tert-Butyl 2-isopropylhydrazinecarboxylate** (1.74 g, 10 mmol)
- 2,4-dichloro-5-cyanopyrimidine (1.74 g, 10 mmol)
- Diisopropylethylamine (DIPEA) (2.6 mL, 15 mmol)
- Anhydrous N,N-Dimethylformamide (DMF) (50 mL)
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

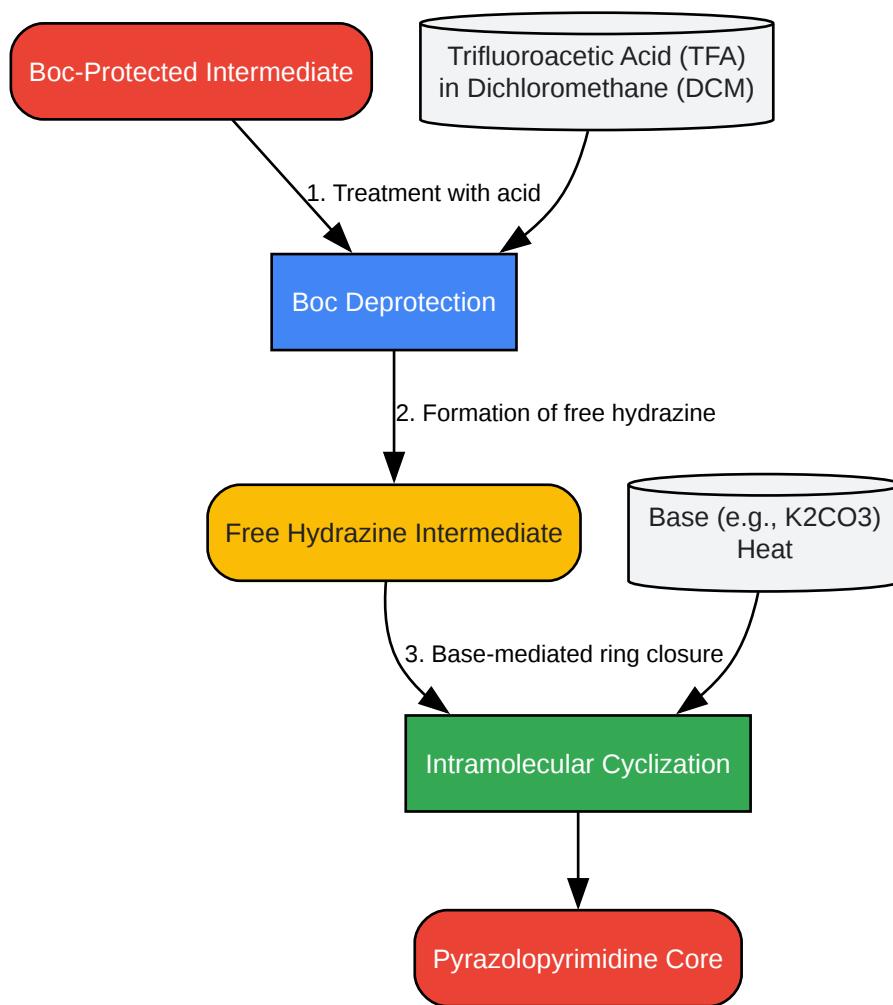
- To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add **tert-Butyl 2-isopropylhydrazinecarboxylate** (1.74 g, 10 mmol) and 2,4-dichloro-5-cyanopyrimidine (1.74 g, 10 mmol).

- Add anhydrous DMF (50 mL) to the flask, followed by the addition of DIPEA (2.6 mL, 15 mmol).
- Heat the reaction mixture to 90 °C and stir for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 75 mL).
- Combine the organic layers and wash with brine solution (2 x 50 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Subsequent Transformation: Deprotection and Cyclization

The Boc (tert-butyloxycarbonyl) protecting group can be readily removed under acidic conditions to liberate the hydrazine moiety. This intermediate can then undergo intramolecular cyclization or further reaction to form more complex heterocyclic systems.

Deprotection and Cyclization Pathway



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Caption: Pathway for the deprotection and cyclization to form the pyrazolopyrimidine core.

Protocol for Deprotection

Materials:

- tert-Butyl 2-(2-chloro-5-cyanopyrimidin-4-yl)-2-isopropylhydrazinecarboxylate (from previous step)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Saturated sodium bicarbonate solution

Procedure:

- Dissolve the Boc-protected intermediate in DCM.
- Cool the solution to 0 °C in an ice bath.
- Slowly add TFA (5-10 equivalents) to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
- Once the reaction is complete, carefully quench by adding saturated sodium bicarbonate solution until the effervescence ceases.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected intermediate, which can be used in the next step without further purification.

These protocols provide a foundational methodology for the utilization of **tert-Butyl 2-isopropylhydrazinecarboxylate** in the synthesis of valuable pharmaceutical intermediates. The reaction conditions can be further optimized depending on the specific substrates and desired outcomes.

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References

- 1. prepchem.com [prepchem.com]
- 2. tert-Butyl 4-hydrazinopiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
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